molecular formula C9H18ClNO3 B13948786 2-Chloro-2-nitro-3-nonanol CAS No. 63906-99-0

2-Chloro-2-nitro-3-nonanol

Cat. No.: B13948786
CAS No.: 63906-99-0
M. Wt: 223.70 g/mol
InChI Key: TVJDCJVCGXSILJ-UHFFFAOYSA-N
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Description

2-Chloro-2-nitro-3-nonanol is an organic compound with the molecular formula C9H18ClNO3 It is characterized by the presence of a chloro group, a nitro group, and a hydroxyl group attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-nitro-3-nonanol typically involves the nitration of 3-nonanol followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro-3-nonanol is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-nitro-3-nonanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloro-2-nitro-3-nonanone or 2-chloro-2-nitro-nonanoic acid.

    Reduction: Formation of 2-chloro-2-amino-3-nonanol.

    Substitution: Formation of 2-substituted-2-nitro-3-nonanol derivatives.

Scientific Research Applications

2-Chloro-2-nitro-3-nonanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-nitro-3-nonanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-nitro-3-hexanol
  • 2-Chloro-2-nitro-3-octanol
  • 2-Chloro-2-nitro-3-decanol

Properties

CAS No.

63906-99-0

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

2-chloro-2-nitrononan-3-ol

InChI

InChI=1S/C9H18ClNO3/c1-3-4-5-6-7-8(12)9(2,10)11(13)14/h8,12H,3-7H2,1-2H3

InChI Key

TVJDCJVCGXSILJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(C)([N+](=O)[O-])Cl)O

Origin of Product

United States

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